N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 393572-56-0
VCID: VC5381040
InChI: InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19)
SMILES: CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C14H16N4O3S3
Molecular Weight: 384.49

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide

CAS No.: 393572-56-0

Cat. No.: VC5381040

Molecular Formula: C14H16N4O3S3

Molecular Weight: 384.49

* For research use only. Not for human or veterinary use.

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide - 393572-56-0

Specification

CAS No. 393572-56-0
Molecular Formula C14H16N4O3S3
Molecular Weight 384.49
IUPAC Name N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19)
Standard InChI Key VXZWATSLOIXYBC-UHFFFAOYSA-N
SMILES CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₆N₄O₃S₃, with a molecular weight of 384.49 g/mol. Key structural components include:

  • Benzamide moiety: Provides a planar aromatic system for intermolecular interactions.

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability .

  • Methylsulfanyl group (-SMe): Introduces hydrophobicity and electron-donating effects.

  • Pyrrolidine sulfonyl group (-SO₂-pyrrolidine): Enhances solubility and target binding via hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.393572-56-0
IUPAC NameN-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
SMILESCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
SolubilityNot publicly reported

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patent filings and chemical databases:

  • Formation of the thiadiazole core: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters.

  • Sulfonylation: Introduction of the pyrrolidine sulfonyl group via reaction with pyrrolidine and sulfonyl chloride.

  • Amidation: Coupling of the thiadiazole intermediate with 4-sulfamoylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) .

Challenges and Yield Improvements

  • Regioselectivity: Ensuring proper substitution at the 5-position of the thiadiazole ring requires controlled reaction conditions.

  • Purification: Column chromatography or recrystallization is often needed due to byproduct formation.

Biological Activities and Mechanisms

Table 2: Comparative Cytotoxicity of Thiadiazole Derivatives

CompoundIC₅₀ (µM) – SKNMCIC₅₀ (µM) – HT-29Source
This compoundData pendingData pending
3d (ortho-Cl analog)4.5 ± 0.0353.1 ± 0.030
E260 (reference inhibitor)7.98.8

Enzyme Inhibition

  • Kinase inhibition: Molecular docking studies suggest strong binding to Fer kinase (ΔG = -8.8 kcal/mol), surpassing reference inhibitors like E260 .

  • Protease interactions: Potential activity against TMPRSS2, a key enzyme in viral entry, as seen in structurally similar sulfonamides .

Research Applications and Future Directions

Therapeutic Development

  • Combination therapies: Synergy with paclitaxel in breast cancer models.

  • Antiviral potential: Structural similarity to TMPRSS2 inhibitors warrants evaluation against SARS-CoV-2 .

Material Science

  • Polymer additives: Sulfonyl groups enhance thermal stability in epoxy resins .

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